(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-ethoxyphenyl)methanone
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Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.528. The purity is usually 95%.
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Scientific Research Applications
Alkaloid Discovery and Characterization
The compound is related to a new benzylisoquinoline alkaloid discovered in the leaves of Beilschmiedia brevipes. This discovery contributes to the understanding of the chemical diversity in natural products and their potential applications in pharmacology and biochemistry (Pudjiastuti et al., 2010).
Synthetic Pathways and Derivatives
Synthetic pathways involving 6,7-dimethoxy-4-methylquinoline have been explored for the synthesis of various complex organic compounds. This research aids in the development of new synthetic methods and the creation of novel molecules with potential applications in medicine and materials science (Roberts et al., 1997).
Anticancer Research
Certain tetrahydroisoquinoline derivatives, including those related to the given compound, have been investigated for their tumor-specific cytotoxicity. This research is crucial for the development of new anticancer drugs and understanding how molecular structure affects biological activity (Hatano et al., 2009).
Chemical Reaction Studies
Studies have been conducted on the chemical reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to the synthesis of new heterocyclic compounds. Such research contributes to the field of organic chemistry by expanding the repertoire of known chemical reactions (Osyanin et al., 2011).
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-4-35-24-8-6-5-7-21(24)27(30)28-14-13-18-15-25(33-2)26(34-3)16-22(18)23(28)17-36-20-11-9-19(10-12-20)29(31)32/h5-12,15-16,23H,4,13-14,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJHDHJXEGSMNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.